molecular formula C19H12ClFN2O6 B4950413 2-(2-Chloro-4-{[(5E)-1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid

2-(2-Chloro-4-{[(5E)-1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B4950413
M. Wt: 418.8 g/mol
InChI Key: BXHBXGLJMWLQKW-AWNIVKPZSA-N
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Description

2-(2-Chloro-4-{[(5E)-1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound that features a chlorophenoxyacetic acid structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a chlorinated phenoxy group and a fluorinated phenyl group, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-(2-Chloro-4-{[(5E)-1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the chlorophenoxyacetic acid intermediate: This can be achieved by reacting 2-chlorophenol with chloroacetic acid under basic conditions.

    Introduction of the fluorophenyl group: This step involves the reaction of the intermediate with a fluorinated phenyl compound, often using a coupling reagent such as a palladium catalyst.

    Formation of the diazinanone ring: This step involves the cyclization of the intermediate to form the diazinanone ring, which can be achieved using appropriate cyclization agents and conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-(2-Chloro-4-{[(5E)-1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Chloro-4-{[(5E)-1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: The compound may be used in the development of new materials and chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-{[(5E)-1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

2-(2-Chloro-4-{[(5E)-1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid can be compared with other similar compounds, such as:

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used phenoxy herbicide with similar structural features but different biological activities.

    2-(4-Fluorophenyl)acetic acid: A compound with a similar fluorinated phenyl group but lacking the chlorophenoxyacetic acid structure.

    2-(2-Chlorophenoxy)acetic acid: A compound with a similar chlorophenoxyacetic acid structure but lacking the fluorinated phenyl group.

The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-chloro-4-[(E)-[1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O6/c20-14-7-10(4-5-15(14)29-9-16(24)25)6-13-17(26)22-19(28)23(18(13)27)12-3-1-2-11(21)8-12/h1-8H,9H2,(H,24,25)(H,22,26,28)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHBXGLJMWLQKW-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Cl)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)Cl)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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